molecular formula C13H10N2S B14453374 2-(6-Methylpyridin-3-yl)-1,3-benzothiazole CAS No. 74292-38-9

2-(6-Methylpyridin-3-yl)-1,3-benzothiazole

Cat. No.: B14453374
CAS No.: 74292-38-9
M. Wt: 226.30 g/mol
InChI Key: XAVZHQPRMOAUTK-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzothiazole ring fused with a pyridine ring, where the pyridine ring is substituted with a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with 6-methyl-3-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-aminothiophenol and 6-methyl-3-pyridinecarboxaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.

    Procedure: The starting materials are mixed in a suitable solvent (e.g., ethanol or acetic acid) and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

2-(6-Methylpyridin-3-yl)-1,3-benzothiazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-(6-Methylpyridin-3-yl)-1,3-benzoxazole, 2-(6-Methylpyridin-3-yl)-1,3-benzimidazole, and 2-(6-Methylpyridin-3-yl)-1,3-thiazole.

    Uniqueness: The presence of both the benzothiazole and pyridine rings in this compound imparts unique electronic and steric properties, making it a versatile scaffold for various applications. Its specific substitution pattern also allows for selective functionalization, which can be advantageous in the design of targeted molecules.

Properties

CAS No.

74292-38-9

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2S/c1-9-6-7-10(8-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3

InChI Key

XAVZHQPRMOAUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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